Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C11H19BO3. It is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester typically involves the reaction of boronic acid with an appropriate alcohol under specific conditions. One common method is the esterification of boronic acid with 3-methoxy-1-propynyl alcohol in the presence of a catalyst such as sulfuric acid or a Lewis acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized boronic esters.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

Boronic acids are widely used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound can participate in palladium-catalyzed reactions, allowing for the synthesis of complex organic molecules. For instance, studies have shown that arylboronic acids can be transformed into benzyl boronic esters through homologation processes, which are crucial for synthesizing diarylmethane pharmacophores .

Synthesis of 1,3-Bis(boryl)alkanes

The compound has been utilized in synthesizing 1,3-bis(boryl)alkanes via reactions with vinylboron ate complexes. This method demonstrates the versatility of boronic esters in generating valuable intermediates for further transformations in organic synthesis .

Biological Applications

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant biological activities, including anticancer properties. For example, certain boronic compounds have demonstrated cytotoxic effects against prostate cancer cells while maintaining higher viability in healthy cells. This selectivity underscores the potential of boronic acids as therapeutic agents .

Antimicrobial Properties

Boronic acids also show promise in antimicrobial applications. Studies have revealed that specific boronic compounds can inhibit the growth of various bacterial and fungal microorganisms, suggesting their potential use in developing new antimicrobial agents .

Material Science

Sensor Development

The unique properties of boronic esters allow them to be employed in sensor technology. Their ability to form complexes with diols makes them suitable for detecting sugars and other biomolecules. Research has focused on developing sensors that leverage the reactivity of boronic acids for real-time monitoring of glucose levels in diabetic patients .

Case Studies

Mechanism of Action

The mechanism of action of boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including cross-coupling reactions and the formation of boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A widely used boronic acid derivative with applications in organic synthesis and medicinal chemistry.

Pinacol Boronic Ester: Another boronic ester commonly used in organic synthesis.

Alkyl Boronic Acids: These compounds have similar reactivity and applications but differ in their alkyl substituents.

Uniqueness

Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the 3-methoxy-1-propynyl group allows for unique interactions and reactions that are not observed with other boronic acid derivatives.

Biological Activity

Boronic acids and their derivatives have garnered significant attention in medicinal chemistry due to their unique properties and biological activities. The compound Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester is a specific boronic acid derivative that has shown potential in various biological applications, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

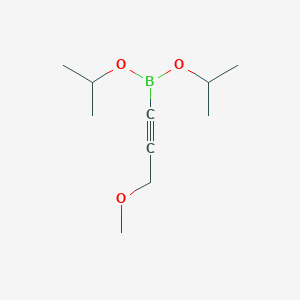

The structure of the compound can be represented as follows:

- Chemical Formula : C₁₃H₁₈BNO₃

- Molecular Weight : 235.1 g/mol

The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity. This property allows boronic acids to act as enzyme inhibitors, particularly in proteasome inhibition, which is a critical pathway in cancer cell regulation.

Boronic acids function primarily as enzyme inhibitors . They interact with serine and cysteine residues in enzymes, leading to the inhibition of proteolytic activity. This mechanism has been particularly effective against the 20S proteasome, which is involved in protein degradation and regulation of various cellular processes.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit the 20S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

- Oxophilicity : The oxophilic nature of boron enhances binding affinity to enzymes, facilitating the conversion from a trigonal planar to a tetrahedral geometry that is more conducive for interaction with biological targets .

Anticancer Activity

Boronic acid derivatives have been studied extensively for their anticancer properties. The compound has shown efficacy against several cancer types through various mechanisms:

- Multiple Myeloma : Research indicates that boronic acid derivatives can induce apoptosis in multiple myeloma cells by inhibiting proteasome activity .

- Breast Cancer : In vitro studies have demonstrated that this compound exhibits low nanomolar activity against breast cancer cell lines, comparable to FDA-approved drugs like bortezomib .

Antibacterial and Antiviral Properties

While the primary focus has been on anticancer activity, some studies suggest that boronic acids may also exhibit antibacterial and antiviral properties. Their ability to inhibit specific enzymes involved in bacterial metabolism presents a potential avenue for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Case Study 1: Efficacy Against Multiple Myeloma

In a preclinical study, boronic acid derivatives were administered to mice models with induced multiple myeloma. The results indicated a significant reduction in tumor size and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis via proteasome inhibition.

Case Study 2: Breast Cancer Cell Lines

A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in cell cycle arrest and apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Properties

CAS No. |

686294-16-6 |

|---|---|

Molecular Formula |

C10H19BO3 |

Molecular Weight |

198.07 g/mol |

IUPAC Name |

3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3 |

InChI Key |

SWPUAAPKCARBIP-UHFFFAOYSA-N |

Canonical SMILES |

B(C#CCOC)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.